![molecular formula C12H18 B050396 1,4-Diisopropylbenzene CAS No. 100-18-5](/img/structure/B50396.png)
1,4-Diisopropylbenzene
Overview
Description
1,4-Diisopropylbenzene (DIPB) is an organic compound with the formula C6H4(CH(CH3)2)2 . It is one of the three isomers of Diisopropylbenzene, the others being 1,2- and 1,3-diisopropylbenzene . All these isomers are colorless liquids, immiscible in water, with similar boiling points . They are classified as aromatic hydrocarbons bearing a pair of isopropyl (CH(CH3)2) substituents .
Synthesis Analysis
Diisopropylbenzenes, including 1,4-Diisopropylbenzene, typically arise by alkylation of benzene or isopropylbenzene with propylene . The reaction can be represented as follows:
These alkylations are catalyzed by various Lewis acids, such as aluminium trichloride .
Molecular Structure Analysis
The molecular structure of 1,4-Diisopropylbenzene consists of a benzene ring with two isopropyl groups attached to it at the 1 and 4 positions . The isopropyl groups are each composed of a carbon atom bonded to two hydrogen atoms and one methyl group (CH3).
Chemical Reactions Analysis
Reactions of 1,4-Diisopropylbenzene include side chain modification by oxidation, dehydrogenation, and bromination . Ring substitution reactions include nitration, sulfonation, bromination, and acetylation .
Physical And Chemical Properties Analysis
1,4-Diisopropylbenzene is a colorless liquid that is very slightly soluble in water . It has a molar mass of 162.28 g/mol . The melting point is -17 °C and the boiling point is 210 °C .
Scientific Research Applications
Synthesis of Stabilizers
1,4-Diisopropylbenzene is used as an intermediate in the synthesis of stabilizers . Stabilizers are substances that prevent or slow down the degradation of materials. They are widely used in various industries, including plastics, rubber, and food.
Production of Polymers
This compound also plays a crucial role in the production of polymers . Polymers are large molecules made up of repeating subunits, and they have a wide range of applications, from packaging materials to high-tech parts in electronics.
Manufacturing of Synthetic Lubricants
1,4-Diisopropylbenzene is used in the manufacturing of synthetic lubricants . These lubricants are used in various applications, including automotive, industrial machinery, and aviation, due to their superior performance characteristics compared to conventional mineral oil-based lubricants.
Production of Hydroperoxides
This compound is used in the production of hydroperoxides . Hydroperoxides are a type of organic compound that are often used as initiators in polymerization reactions and as oxidizing agents in various chemical processes.
Trivalent Actinide-Lanthanide Separation
1,4-Diisopropylbenzene is used in the Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes (TALSPEAK) process . This process is used for separating trivalent lanthanides from trivalent actinide cations, which is a crucial step in nuclear fuel reprocessing.
Nuclear Fuel Reprocessing
In addition to its role in the TALSPEAK process, 1,4-Diisopropylbenzene finds application in other aspects of nuclear fuel reprocessing . Nuclear fuel reprocessing involves treating spent nuclear fuel to extract valuable elements for reuse, reducing the volume of high-level waste.
Safety And Hazards
Vapors and liquid of 1,4-Diisopropylbenzene are irritating to eyes, mucous membrane, and upper respiratory tract and can cause headache, narcosis, and unconsciousness . Systemic effects can have a relatively long duration after exposure . Ingestion can be moderately to severely toxic . The liquid can cause defatting of skin and dermatitis .
Future Directions
properties
IUPAC Name |
1,4-di(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWGCYEYAMHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25822-43-9 | |
Record name | Benzene, 1,4-bis(1-methylethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2026652 | |
Record name | 1,4-Diisopropylbenzene | |
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Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, White solid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | Benzene, 1,4-bis(1-methylethyl)- | |
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Boiling Point |
210.3 °C | |
Record name | 1,4-DIISOPROPYLBENZENE | |
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Solubility |
INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene. | |
Record name | 1,4-DIISOPROPYLBENZENE | |
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Density |
0.8568 AT 20 °C/4 °C | |
Record name | 1,4-DIISOPROPYLBENZENE | |
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Vapor Pressure |
0.24 [mmHg], 1 MM HG AT 40.0 °C | |
Record name | 1,4-Diisopropylbenzene | |
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Product Name |
1,4-Diisopropylbenzene | |
Color/Form |
Liquid | |
CAS RN |
100-18-5 | |
Record name | 1,4-Diisopropylbenzene | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Diisopropylbenzene | |
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Record name | 1,4-Diisopropylbenzene | |
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Record name | 1,4-diisopropylbenzene | |
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Record name | 1,4-DIISOPROPYLBENZENE | |
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Melting Point |
-17.1 °C | |
Record name | 1,4-DIISOPROPYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-Diisopropylbenzene?
A1: The molecular formula of 1,4-Diisopropylbenzene is C12H18, and its molecular weight is 162.27 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 1,4-Diisopropylbenzene?
A2: Researchers commonly employ techniques such as Fourier Transform Infrared Spectroscopy (FTIR) [, ], Nuclear Magnetic Resonance (NMR) [], and X-ray diffraction (XRD) [, ] for structural characterization of 1,4-Diisopropylbenzene and its derivatives.
Q3: What is the significance of the "anti" conformation in 1,4-Diisopropylbenzene derivatives?
A3: The "anti" conformation, observed in compounds like α, α’-di(4-hydroxyphenyl)-1,4-diisopropylbenzene, influences the packing arrangement in the crystal lattice, impacting properties like solubility and reactivity. []
Q4: How does the structure of 1,4-Diisopropylbenzene influence its solubility?
A4: The presence of the two isopropyl groups in 1,4-Diisopropylbenzene enhances its solubility in organic solvents compared to similar compounds without these groups. This improved solubility is particularly advantageous in the synthesis of polymers like polyamides [] and polyamide-imides [].
Q5: How does 1,4-Diisopropylbenzene behave in catalytic cracking reactions?
A5: Studies using riser simulators showed that 1,4-Diisopropylbenzene cracking is influenced by catalyst type. While kaolin catalysts are efficient for larger molecules, ZSM-5 zeolites prove more effective for 1,4-Diisopropylbenzene, highlighting the importance of catalyst pore structure and acidity. []
Q6: Can 1,4-Diisopropylbenzene be used as a starting material for the synthesis of other valuable chemicals?
A6: Yes, 1,4-Diisopropylbenzene serves as a precursor for synthesizing compounds like hydroperoxides. Aerobic oxidation using N-hydroxyphthalimide as a catalyst followed by specific treatments can yield phenol, 1,4-dihydroxybenzene, and 4-isopropylphenol. []
Q7: Have computational methods been applied to study 1,4-Diisopropylbenzene?
A7: Yes, semi-empirical molecular orbital calculations have been used to understand the electron spin resonance (ESR) spectra of 1,4-Diisopropylbenzene radical cations. These studies provide insights into the conformation and electronic structure of the radical species. []
Q8: How does temperature affect the stability of 1,4-Diisopropylbenzene-containing materials?
A8: Polyamide-imide ultrafiltration membranes incorporating 1,4-Diisopropylbenzene units demonstrate stable water permeability and solute rejection rates even with varying operating temperatures, highlighting their potential in high-temperature applications. []
Q9: How can 1,4-Diisopropylbenzene be quantified in complex matrices?
A9: Headspace-gas chromatography-mass spectrometry (HS-GC-MS) is a sensitive technique for quantifying 1,4-Diisopropylbenzene in materials like mattress fabrics, enabling the detection of trace amounts of this volatile compound. []
Q10: Is there information available about the environmental fate and impact of 1,4-Diisopropylbenzene?
A10: While specific data on 1,4-Diisopropylbenzene is limited within the provided research, its structural similarity to other alkylbenzenes suggests potential persistence and bioaccumulation in the environment. Further research is crucial to assess its ecotoxicological effects.
Q11: Are there any known alternatives to 1,4-Diisopropylbenzene in specific applications?
A11: The research highlights alternatives to 1,4-Diisopropylbenzene as swelling agents in Pluronic P123 templated silica synthesis. While 1,3,5-triisopropylbenzene (TIPB) proves effective, 1,3,5-trimethylbenzene is unsuitable, emphasizing the importance of specific molecular characteristics. []
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